
Methyl 10-bromoanthracene-9-carboxylate
Overview
Description
Methyl 10-bromoanthracene-9-carboxylate is an organic compound with the molecular formula C16H11BrO2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a carboxylate ester group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-bromoanthracene-9-carboxylate can be synthesized through several methods. One common approach involves the bromination of anthracene followed by esterification. For instance, 9,10-dibromoanthracene can be reacted with methanol in the presence of a base to yield the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-bromoanthracene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, carboxylic acids, and reduced anthracene compounds .
Scientific Research Applications
Organic Synthesis
Methyl 10-bromoanthracene-9-carboxylate serves as a versatile building block in organic synthesis. Its bromine substituent allows for various nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Case Study: Synthesis of Functionalized Anthracenes
A study demonstrated that this compound can be used to synthesize functionalized anthracenes through palladium-catalyzed cross-coupling reactions. The compound was reacted with various aryl boronic acids, yielding substituted anthracenes with potential applications in organic electronics and photonics .
Materials Science
The compound is increasingly recognized for its role in the development of new materials, particularly in the fields of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Case Study: Organic Photovoltaics
Research indicates that derivatives of this compound can be integrated into polymer blends to enhance charge transport and light absorption properties in OPVs. The incorporation of this compound into active layers has been shown to improve device efficiency significantly .
Electronic Materials
This compound is also utilized as a precursor for synthesizing electronic materials, particularly in the production of dyes and fluorescent materials.
Case Study: Fluorescent Dyes
The compound has been employed as an intermediate in the synthesis of novel fluorescent dyes used in bioimaging and sensors. Its ability to emit light upon excitation makes it suitable for applications requiring high sensitivity and specificity .
Crystal Engineering
Recent studies have explored the use of this compound in crystal engineering, particularly in constructing metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation, and catalysis.
Case Study: Metal-Organic Frameworks
Research has shown that using this compound as a ligand can lead to the formation of stable MOFs with unique topologies. These structures exhibit properties that are beneficial for gas adsorption and catalytic processes .
Summary Table of Applications
Mechanism of Action
The mechanism by which methyl 10-bromoanthracene-9-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde Oxime: A derivative of anthracene with an oxime group at the 9th position.
Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate: Contains an isoxazole ring and a carboxylate ester group.
Uniqueness
Methyl 10-bromoanthracene-9-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific photophysical and chemical characteristics.
Biological Activity
Methyl 10-bromoanthracene-9-carboxylate (MBAC) is an organic compound that has garnered attention due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 315.16 g/mol. The compound features a bromine atom at the 10-position of the anthracene ring and a carboxylate functional group at the 9-position, esterified with a methyl group. This unique structural arrangement enhances its reactivity and biological interactions.
Synthesis
The synthesis of MBAC typically involves several steps that require careful control to ensure high yields and purity. Common methods include:
- Bromination of Anthracene : Bromine is introduced to the anthracene structure.
- Carboxylation : The brominated product is then subjected to carboxylation to introduce the carboxylate group.
- Esterification : Finally, the carboxylic acid is esterified with methanol to yield MBAC.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of MBAC, particularly its ability to induce apoptosis in various cancer cell lines. The mechanism involves interaction with cellular pathways that regulate cell survival and death.
- Case Study 1 : In a study involving chronic lymphocytic leukemia (CLL) cell lines, MBAC demonstrated significant antiproliferative effects with IC50 values as low as 0.17 μM, indicating potent activity against resistant cancer cells .
- Case Study 2 : Another investigation reported that MBAC could inhibit >90% of cell proliferation in certain B-cell lines at concentrations around 10 μM .
These findings suggest that MBAC may serve as a lead compound for developing new anti-cancer therapies.
Interaction Studies
MBAC has been studied for its binding affinity with various biomolecules, which is crucial for understanding its biological effects:
- Techniques such as fluorescence spectroscopy and NMR spectroscopy have been employed to elucidate these interactions, revealing that MBAC can effectively bind to proteins involved in cell signaling pathways .
Comparative Analysis with Similar Compounds
To better understand MBAC's unique properties, a comparative analysis with structurally similar compounds is essential:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Bromo-1-naphthalenecarboxylic acid | C12H9BrO2 | High |
5-Bromonaphthalene-1,4-dicarboxylic acid | C14H8BrO4 | Moderate |
9-Bromoanthracene | C14H9Br | Moderate |
MBAC stands out due to its combination of bromine and carboxylate functionalities, which enhances its reactivity compared to simpler brominated compounds .
Properties
IUPAC Name |
methyl 10-bromoanthracene-9-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)14-10-6-2-4-8-12(10)15(17)13-9-5-3-7-11(13)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVMYSWMLGGHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277994 | |
Record name | Methyl 10-bromo-9-anthracenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-18-2 | |
Record name | Methyl 10-bromo-9-anthracenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 10-bromo-9-anthracenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.